2-Cyano-3-(1-methyl-1H-imidazol-4-yl)acrylic acid
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Overview
Description
2-Cyano-3-(1-methyl-1H-imidazol-4-yl)acrylic acid is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a cyano group and an acrylic acid moiety attached to the imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-3-(1-methyl-1H-imidazol-4-yl)acrylic acid typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Cyano-3-(1-methyl-1H-imidazol-4-yl)acrylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The cyano and acrylic acid groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction can produce imidazole derivatives with reduced functional groups .
Scientific Research Applications
2-Cyano-3-(1-methyl-1H-imidazol-4-yl)acrylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 2-Cyano-3-(1-methyl-1H-imidazol-4-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The cyano and acrylic acid groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
- 2-Cyano-N-(4-(1-Methyl-1H-benzo[d]imidazol-2-yl)-3-(Methylthio)phenyl)acetamide
- 1-Methyl-1H-imidazol-4-ylacetic acid hydrochloride
- Imidazolepropionic acid
Comparison: Compared to similar compounds, 2-Cyano-3-(1-methyl-1H-imidazol-4-yl)acrylic acid is unique due to the presence of both cyano and acrylic acid groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in synthetic and medicinal chemistry .
Biological Activity
2-Cyano-3-(1-methyl-1H-imidazol-4-yl)acrylic acid (CAS: 1865773-05-2) is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.
The molecular formula for this compound is C8H7N3O2, with a molecular weight of approximately 177.16 g/mol. The compound features a cyano group and an imidazole ring, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have indicated that derivatives of 2-cyanoacrylic acids exhibit significant antimicrobial properties. For instance, in vitro tests have shown that certain derivatives display minimum inhibitory concentrations (MIC) against various pathogens, including Staphylococcus aureus and Escherichia coli. The following table summarizes the MIC values for selected derivatives:
Compound | MIC (μg/mL) | Pathogen |
---|---|---|
7b | 0.22 - 0.25 | S. aureus |
4a | 0.30 | E. coli |
5a | 0.35 | Klebsiella pneumoniae |
10 | 0.40 | Candida albicans |
These derivatives showed not only bactericidal effects but also significant antibiofilm activity, outperforming standard antibiotics such as Ciprofloxacin in biofilm reduction assays .
Antioxidant Activity
The antioxidant potential of 2-cyanoacrylic acid derivatives has been evaluated using various assays, including DPPH and ABTS radical scavenging methods. The following table lists the antioxidant activities of selected compounds:
Compound | IC50 (μM) | Activity (%) |
---|---|---|
6 | 10.7 | 82 |
7 | 5.0 | 78 |
Control (Trolox) | - | - |
Compounds exhibited high radical scavenging activities, suggesting their potential as antioxidant agents .
The mechanisms underlying the biological activity of these compounds are multifaceted:
- Inhibition of Key Enzymes : Some derivatives have been identified as inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64μM for DNA gyrase and 0.52 to 2.67μM for DHFR .
- Nucleophilic Attack : The reactivity of the cyanoacrylic acid moiety allows it to participate in nucleophilic substitution reactions, which can lead to the formation of various heterocyclic compounds with enhanced biological activities .
Case Studies
Several studies have focused on the synthesis and evaluation of derivatives based on the structure of this compound:
- Synthesis and Antimicrobial Evaluation : A study synthesized multiple pyrazole derivatives from this compound, evaluating their antimicrobial efficacy against a panel of pathogens. The results indicated that certain modifications significantly enhanced activity compared to the parent compound .
- Antioxidant Evaluation : Another research effort involved synthesizing pyrimidine derivatives from related structures, demonstrating promising antioxidant activities that could be leveraged in therapeutic applications .
Properties
Molecular Formula |
C8H7N3O2 |
---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
2-cyano-3-(1-methylimidazol-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C8H7N3O2/c1-11-4-7(10-5-11)2-6(3-9)8(12)13/h2,4-5H,1H3,(H,12,13) |
InChI Key |
LGJINGOMHJGTCG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1)C=C(C#N)C(=O)O |
Origin of Product |
United States |
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